molecular formula C20H21ClN4O5S B3933070 N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide

Cat. No.: B3933070
M. Wt: 464.9 g/mol
InChI Key: GRUXMCFUMHWFCR-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbothioyl group, along with a 3,4-dimethoxybenzamide moiety

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O5S/c1-29-17-6-3-13(11-18(17)30-2)19(26)22-20(31)24-9-7-23(8-10-24)16-5-4-14(25(27)28)12-15(16)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXMCFUMHWFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with the 2-chloro-4-nitrophenyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-chloro-4-nitrobenzyl chloride under basic conditions.

    Introduction of the Carbothioyl Group: The resulting intermediate is then reacted with a thiocarbonyl reagent, such as thiophosgene, to introduce the carbothioyl group.

    Coupling with 3,4-Dimethoxybenzamide: Finally, the intermediate is coupled with 3,4-dimethoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbothioyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.

Major Products

    Reduction of Nitro Group: 2-amino-4-chlorophenyl derivative.

    Reduction of Carbothioyl Group: Thiol derivative.

    Substitution of Chloro Group: Corresponding substituted derivatives.

Scientific Research Applications

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitro and chloro groups can participate in various biochemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}naphthalene-1-carboxamide
  • 2-chloro-4-nitrophenyl-α-D-maltotrioside
  • 2-chloro-4-nitrophenol

Uniqueness

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperazine and carbothioyl groups, along with the dimethoxybenzamide moiety, distinguishes it from other similar compounds and provides a versatile scaffold for further chemical modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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